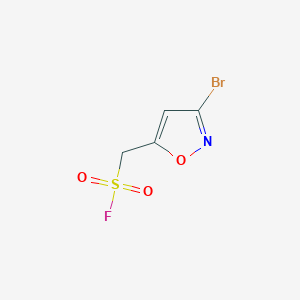
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (BOMF) is a versatile and effective reagent used in a variety of scientific research applications. It is an organosulfur compound that is formed by the reaction of bromine with methanesulfonyl fluoride. BOMF is a colorless liquid that is soluble in organic solvents, and is used in a variety of organic syntheses, as well as in the preparation of organosulfur compounds. BOMF is also used in the synthesis of various pharmaceuticals and in the development of new drugs. BOMF has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
Enzyme Interaction and Inhibitor Studies Methanesulfonyl fluoride has been studied as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, a key enzyme in nerve signal transmission. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, indicating its potential in biochemical studies related to enzyme inhibition and nerve function (Kitz & Wilson, 1963).
Effects of Fluoride on Enzymatic Reactions Research has shown that fluoride ions can influence the reactions of methanesulfonates, like methanesulfonyl fluoride, with acetylcholinesterase. This includes inhibiting the sulfonylation of the enzyme, which could have implications for understanding how certain ions interact with enzymatic processes (Greenspan & Wilson, 1970).
Development of Fluorinated Compounds Studies have been conducted on the synthesis of fluorinated-carbon-containing sulfonyl fluorides, including (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride. These compounds are of interest due to their unique chemical properties and potential applications in various chemical synthesis processes (Gard et al., 1990).
Applications in Organic Synthesis Research has also been done on using similar compounds in the stereoselective construction of Enaminyl Sulfonyl Fluorides. This has implications for the development of new pharmaceuticals and complex organic molecules (Leng et al., 2020).
Selective Fluorination Techniques this compound and similar compounds have been used in selective fluorination techniques, which are crucial in organic chemistry for modifying the properties of molecules (Makino & Yoshioka, 1987).
Eigenschaften
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrFNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFWKJWFKCXTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)
![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)
![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)
![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)





![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)